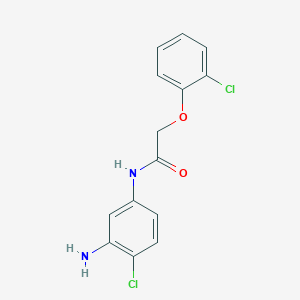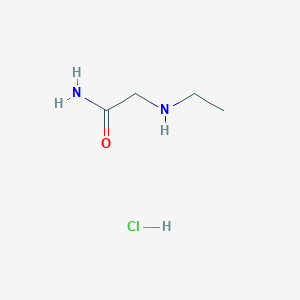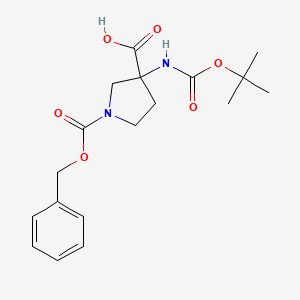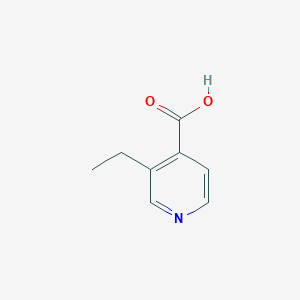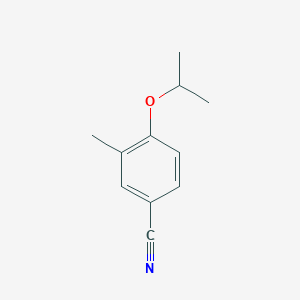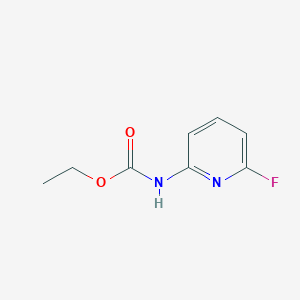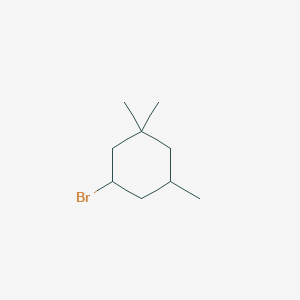
3-Bromo-1,1,5-trimethylcyclohexane
Overview
Description
3-Bromo-1,1,5-trimethylcyclohexane is an organic compound with the molecular formula C9H17Br. It is a brominated derivative of cyclohexane, featuring a bromine atom at the third position and methyl groups at the first and fifth positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Cyclohexane Derivatives: One common method involves the halogenation of trimethylcyclohexane using bromine (Br2) in the presence of a catalyst such as iron (Fe) or light. The reaction typically proceeds via a free radical mechanism.
Substitution Reactions: Another approach is the substitution reaction where a suitable precursor, such as 1,1,5-trimethylcyclohexene, undergoes bromination in the presence of a Lewis acid catalyst like aluminum bromide (AlBr3).
Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the bromination process and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 3-methyl-1,1,5-trimethylcyclohexane.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic or neutral conditions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used, often with phase transfer catalysts to enhance reactivity.
Major Products Formed:
Oxidation: 3-Bromo-1,1,5-trimethylcyclohexanol, 3-Bromo-1,1,5-trimethylcyclohexanone, 3-Bromo-1,1,5-trimethylcyclohexanoic acid.
Reduction: 3-Methyl-1,1,5-trimethylcyclohexane.
Substitution: 3-Hydroxy-1,1,5-trimethylcyclohexane, 3-Amino-1,1,5-trimethylcyclohexane.
Scientific Research Applications
3-Bromo-1,1,5-trimethylcyclohexane is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 3-Bromo-1,1,5-trimethylcyclohexane exerts its effects depends on the specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-Bromo-1,1,3-trimethylcyclohexane
1-Bromo-1,1,4-trimethylcyclohexane
1-Bromo-1,1,2-trimethylcyclohexane
Uniqueness: 3-Bromo-1,1,5-trimethylcyclohexane is unique due to its specific substitution pattern, which influences its reactivity and physical properties. Compared to its isomers, it may exhibit different chemical behavior and biological activity, making it valuable for specific applications.
Properties
IUPAC Name |
3-bromo-1,1,5-trimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIKVKDKYUBKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1437945.png)
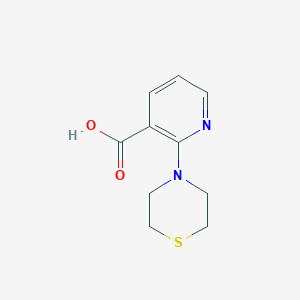
![(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437947.png)
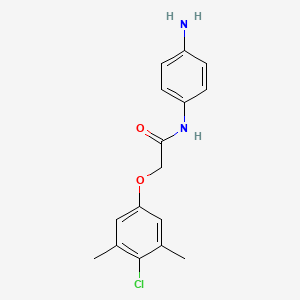
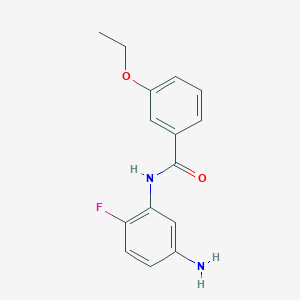
![1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine](/img/structure/B1437953.png)
